An In-Depth Technical Guide to the Chemical Structure and Bonding of 4,4,8,8-Tetraethylpyrazabole
An In-Depth Technical Guide to the Chemical Structure and Bonding of 4,4,8,8-Tetraethylpyrazabole
This technical guide provides a comprehensive exploration of the proposed chemical structure, bonding, and characterization of 4,4,8,8-tetraethylpyrazabole. As a potentially novel derivative within the pyrazabole family, this document synthesizes established principles from the chemistry of pyrazoles and organoboron compounds to offer a predictive yet scientifically grounded overview for researchers, scientists, and professionals in drug development.
Introduction to the Pyrazabole Core
Pyrazaboles are a fascinating class of heterocyclic compounds characterized by a central eight-membered ring containing two boron atoms, four nitrogen atoms, and two carbon atoms. This ring system is bicyclic, being composed of two fused pyrazole rings bridged by BH₂ or BR₂ groups. The pyrazabole structure is isoelectronic with the catecholato-diboron system and can be considered a boron-nitrogen analogue of a hydroaromatic ring.
The core of a pyrazabole is formed by the dimerization of two pyrazolyl-borane units. The bonding within the central ring is a hybrid of covalent and dative bonds, with the nitrogen atoms of the pyrazole rings donating lone pairs of electrons to the boron atoms. This creates a stable, though not typically aromatic, ring system. The geometry and electronic properties of pyrazaboles can be tuned by modifying the substituents on both the pyrazole rings and the boron atoms, making them intriguing scaffolds for applications in materials science and medicinal chemistry.
Proposed Chemical Structure and Bonding of 4,4,8,8-Tetraethylpyrazabole
The proposed structure of 4,4,8,8-tetraethylpyrazabole is a dimeric assembly of two 3,5-diethyl-1H-pyrazole molecules coordinated to two diethylboron moieties. The systematic IUPAC name for this compound would be 4,4,8,8-tetraethyl-1,3,5,7-tetramethyl-4,8-dibora-s-indacene, although the common name "pyrazabole" is more widely used.
Caption: Proposed two-step synthesis of 4,4,8,8-tetraethylpyrazabole.
Step 1: Synthesis of 3,5-Diethyl-1H-pyrazole
This would likely follow a standard Knorr-type pyrazole synthesis. [1]
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Reactants: 3,5-Heptanedione and hydrazine hydrate.
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Solvent: A protic solvent such as ethanol or acetic acid.
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Conditions: The reaction mixture would be refluxed for several hours.
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Workup and Purification: The solvent would be removed under reduced pressure, and the resulting crude product could be purified by distillation or recrystallization.
Step 2: Synthesis of 4,4,8,8-Tetraethylpyrazabole
The formation of the pyrazabole ring is typically achieved by reacting the pyrazole with a borane reagent. [2]
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Reactants: 3,5-Diethyl-1H-pyrazole and a diethylboron source, such as diethylboron chloride or triethylborane in the presence of a suitable catalyst.
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Solvent: An aprotic, anhydrous solvent like tetrahydrofuran (THF) or toluene.
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Conditions: The reaction would likely be carried out under an inert atmosphere (e.g., nitrogen or argon) and may require elevated temperatures (reflux).
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Workup and Purification: The reaction mixture would be cooled, and any salt byproducts filtered off. The solvent would be evaporated, and the resulting solid pyrazabole could be purified by recrystallization or sublimation.
Predicted Spectroscopic and Crystallographic Data
4.1. NMR Spectroscopy
The ¹H and ¹³C NMR spectra are expected to be relatively simple due to the molecule's symmetry.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyrazole CH | ~ 6.0 - 6.5 | s | 2H | C4-H of pyrazole rings |
| Ethyl CH₂ (on pyrazole) | ~ 2.5 - 3.0 | q | 8H | -CH₂-CH₃ on C3 and C5 |
| Ethyl CH₃ (on pyrazole) | ~ 1.2 - 1.5 | t | 12H | -CH₂-CH₃ on C3 and C5 |
| Ethyl CH₂ (on boron) | ~ 0.5 - 1.0 | q | 8H | -CH₂-CH₃ on B |
| Ethyl CH₃ (on boron) | ~ 0.8 - 1.2 | t | 12H | -CH₂-CH₃ on B |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Pyrazole C3/C5 | ~ 145 - 155 | Carbon atoms of the pyrazole ring attached to ethyl groups |
| Pyrazole C4 | ~ 100 - 110 | Central carbon atom of the pyrazole ring |
| Ethyl CH₂ (on pyrazole) | ~ 20 - 30 | Methylene carbons of the ethyl groups on the pyrazole rings |
| Ethyl CH₃ (on pyrazole) | ~ 10 - 20 | Methyl carbons of the ethyl groups on the pyrazole rings |
| Ethyl CH₂ (on boron) | ~ 5 - 15 | Methylene carbons of the ethyl groups on the boron atoms |
| Ethyl CH₃ (on boron) | ~ 8 - 18 | Methyl carbons of the ethyl groups on the boron atoms |
Note: Due to the dynamic nature of the boat-to-boat interconversion, some signals may appear broad at room temperature. Variable temperature NMR studies could provide insights into this process. [3] 4.2. X-ray Crystallography
Single-crystal X-ray diffraction would be the definitive method for confirming the structure. [4]
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |
| Pyrazabole Ring Conformation | Boat |
| B-N Bond Length | 1.55 - 1.65 Å |
| N-N Bond Length | 1.35 - 1.40 Å |
| B-C Bond Length | 1.58 - 1.65 Å |
| C-C (ethyl) Bond Length | 1.50 - 1.55 Å |
The crystal packing is likely to be influenced by weak intermolecular interactions, such as C-H···π interactions.
Proposed Computational Workflow
Density Functional Theory (DFT) calculations would be a powerful tool to complement experimental studies. [5]
Caption: A typical DFT-based workflow for structural and spectroscopic analysis.
Methodology:
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Geometry Optimization: The proposed structure would be optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This would yield the lowest energy conformation.
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Frequency Calculation: A frequency calculation on the optimized geometry would be performed to ensure it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
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NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data.
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Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the nature of the B-N bonds, charge distribution, and donor-acceptor interactions within the molecule.
Potential Applications
Given the known biological activities of pyrazole derivatives and the unique properties of boron-containing compounds, 4,4,8,8-tetraethylpyrazabole could be a candidate for investigation in several areas:
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Medicinal Chemistry: Pyrazole scaffolds are present in numerous drugs with anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a diethylboron moiety could modulate the lipophilicity and electronic properties, potentially leading to novel biological activities.
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Materials Science: Pyrazaboles have been explored as building blocks for liquid crystals and luminescent polymers. [2][6]The tetraethyl substitution may influence the packing and photophysical properties of such materials.
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Coordination Chemistry: The nitrogen atoms of the pyrazole rings could still act as coordination sites for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs).
Conclusion
While 4,4,8,8-tetraethylpyrazabole remains a hypothetical compound at present, this in-depth guide provides a robust framework for its synthesis, characterization, and potential applications based on well-established chemical principles. The confluence of pyrazole and organoboron chemistry in this molecule presents exciting opportunities for the development of new functional materials and therapeutic agents. The experimental and computational workflows outlined herein offer a clear path for any researcher wishing to explore this intriguing chemical entity.
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